molecular formula C11H9F3N2O2S B13476447 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid

Cat. No.: B13476447
M. Wt: 290.26 g/mol
InChI Key: POBNHKJMCUDMOV-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid is a compound that combines a pyrazole ring with a thiophene moiety, linked via an ethenyl group, and is often associated with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated pyrazole derivative.

    Ethenyl Linkage Formation: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and Wittig reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the ethenyl linkage, converting it to an ethyl group.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. The pyrazole and thiophene moieties are known to exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicinal chemistry, 5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry

In industry, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The ethenyl linkage provides flexibility, allowing the compound to adopt conformations that optimize interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxaldehyde share the thiophene moiety and exhibit similar electronic properties.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share the pyrazole ring and exhibit similar pharmacological activities.

Uniqueness

5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole is unique due to the combination of the pyrazole and thiophene moieties linked by an ethenyl group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H9F3N2O2S

Molecular Weight

290.26 g/mol

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H8N2S.C2HF3O2/c1-2-9(12-7-1)4-3-8-5-6-10-11-8;3-2(4,5)1(6)7/h1-7H,(H,10,11);(H,6,7)/b4-3+;

InChI Key

POBNHKJMCUDMOV-BJILWQEISA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NN2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NN2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.